molecular formula C20H22N2O2 B4716733 N-isopropyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

N-isopropyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

Cat. No. B4716733
M. Wt: 322.4 g/mol
InChI Key: QJVBCTMKNFGQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as N-phenylacetyl-L-prolylglycine ethyl ester or simply as Noopept. In

Mechanism of Action

The exact mechanism of action of noopept is not fully understood, but it is thought to act on the glutamatergic and cholinergic systems in the brain. It may also have an effect on the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for memory and learning. It may also increase the levels of BDNF and improve the function of the glutamatergic system. Additionally, noopept has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using noopept in lab experiments is its high potency, which allows for smaller doses to be used. However, one limitation is that it may have different effects in humans compared to animal models, and more research is needed to fully understand its potential effects in humans.

Future Directions

There are many potential future directions for research on noopept. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential cognitive-enhancing effects in humans. Finally, more research is needed to explore the potential side effects and safety of this compound.

Scientific Research Applications

Noopept has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve memory and learning in animal models and may have similar effects in humans. Additionally, noopept has been investigated for its potential neuroprotective properties and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14(2)21-19(23)18(12-15-8-4-3-5-9-15)22-13-16-10-6-7-11-17(16)20(22)24/h3-11,14,18H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVBCTMKNFGQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(CC1=CC=CC=C1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-isopropyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide
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N-isopropyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide
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N-isopropyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide
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N-isopropyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide
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N-isopropyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide
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N-isopropyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

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